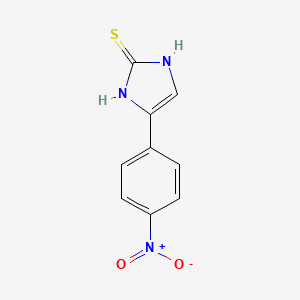

4-(4-Nitrophenyl)-1,3-dihydroimidazole-2-thione

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-(4-Nitrophenyl)-1,3-dihydroimidazole-2-thione involves the nitration of phenol using dilute nitric acid at room temperature. The reaction produces a mixture of 2-nitrophenol and 4-nitrophenol .

Molecular Structure Analysis

The compound has a nitro group at the opposite position of the hydroxyl group on the benzene ring. It exhibits two polymorphs in the crystalline state: the alpha-form (unstable at room temperature) and the beta-form (stable at room temperature). In solution, it has a dissociation constant (pKa) of 7.15 at 25 °C .

Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a benchmark reaction to assess the activity of nanostructured materials. Researchers have explored various synthesized efficient catalytic nanostructured materials by performing this reduction. The reaction is universally accepted as a model catalytic reaction due to easy measurement of kinetic parameters using UV-visible spectroscopic techniques .

Wissenschaftliche Forschungsanwendungen

Biochemical Enzyme Assays

4-(4-Nitrophenyl)-1,3-dihydroimidazole-2-thione: is utilized as a chromogenic substrate in biochemical enzyme assays. This compound is particularly valuable in assays for enzymes like beta-D-glucosidase, where its conversion to a colored product allows for easy quantification of enzyme activity. This application is crucial for understanding enzyme kinetics and for the development of inhibitors that could have therapeutic potential .

In Vitro Diagnostic Analysis

In the field of diagnostics, this compound finds its use in the development of in vitro diagnostic tools. By acting as a substrate that changes color upon reaction, it aids in the visual detection of specific enzymatic activities. This is particularly useful in the rapid screening of samples for metabolic disorders or infectious diseases .

Medicinal Chemistry

As a building block in medicinal chemistry, 4-(4-Nitrophenyl)-1,3-dihydroimidazole-2-thione is used for synthesizing various analogs that can serve as potential drug candidates. Its nitrophenyl group is a key functional moiety that can be modified to alter the compound’s biological activity and pharmacokinetic properties .

Chromogenic Substrate for Enzyme Activity Measurement

This compound’s role as a chromogenic substrate extends to the measurement of other enzyme activities beyond beta-D-glucosidase. It can be used to detect the presence and concentration of enzymes in a sample, which is essential for clinical research and the development of new drugs .

Research and Development of Enzyme Inhibitors

The study of enzyme inhibitors is a significant area of research, and 4-(4-Nitrophenyl)-1,3-dihydroimidazole-2-thione plays a role in this field as well. Researchers use it to measure the efficacy of new inhibitors, which could lead to the development of novel treatments for diseases where enzyme regulation is crucial .

Chemical Education

In academic settings, this compound is used to demonstrate enzyme-catalyzed reactions in educational laboratory experiments. It helps students understand the principles of enzyme action and the importance of substrates in biochemical processes .

Wirkmechanismus

The electrochemical reduction of 4-nitrophenol has been studied as a viable alternative. Gold and silver working electrodes are particularly effective due to their high electrocatalytic activity for 4-nitrophenol reduction and low electrocatalytic capacity for hydrogen evolution. Acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol, while simultaneous hydrogen evolution is undesirable for this purpose .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-nitrophenyl)-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-12(14)7-3-1-6(2-4-7)8-5-10-9(15)11-8/h1-5H,(H2,10,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJUTVFOBSHNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=S)N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Nitrophenyl)-1,3-dihydroimidazole-2-thione | |

CAS RN |

6857-35-8 | |

| Record name | 1,3-Dihydro-4-(4-nitrophenyl)-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6857-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-2-thiol, 4-(p-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006857358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)

![Pyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B1587055.png)

![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)

![2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1587068.png)

![Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587070.png)

![3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1587071.png)